Benzyl 4-(2,2-dimethoxyethyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 4-(2,2-dimethoxyethyl)piperidine-1-carboxylate is a compound belonging to the piperidine class of chemicals. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis. This compound, with the molecular formula C17H25NO4, is characterized by the presence of a benzyl group, a piperidine ring, and a dimethoxyethyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(2,2-dimethoxyethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate and 2,2-dimethoxyethanol. The reaction is usually carried out under basic conditions, using a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(2,2-dimethoxyethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Benzyl 4-(2,2-dimethoxyethyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzyl 4-(2,2-dimethoxyethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The piperidine ring can bind to enzyme active sites or receptor proteins, modulating their activity. The benzyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine: A stimulant that acts as a dopamine reuptake inhibitor.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: Compounds with potential anti-cancer properties.
Uniqueness
Benzyl 4-(2,2-dimethoxyethyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the dimethoxyethyl group differentiates it from other piperidine derivatives, potentially offering unique pharmacological properties .
Properties
Molecular Formula |
C17H25NO4 |
---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
benzyl 4-(2,2-dimethoxyethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H25NO4/c1-20-16(21-2)12-14-8-10-18(11-9-14)17(19)22-13-15-6-4-3-5-7-15/h3-7,14,16H,8-13H2,1-2H3 |
InChI Key |
OIMSAYPOEBXYTQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(CC1CCN(CC1)C(=O)OCC2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.